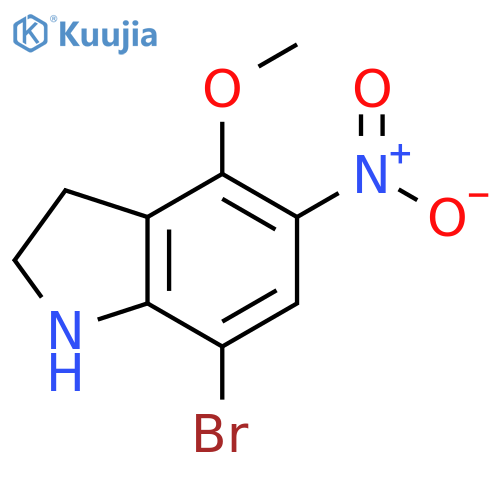Cas no 1427503-13-6 (7-Bromo-4-methoxy-5-nitroindoline)

7-Bromo-4-methoxy-5-nitroindoline 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-4-methoxy-5-nitroindoline
- 1H-Indole, 7-bromo-2,3-dihydro-4-methoxy-5-nitro-
-
- インチ: 1S/C9H9BrN2O3/c1-15-9-5-2-3-11-8(5)6(10)4-7(9)12(13)14/h4,11H,2-3H2,1H3
- InChIKey: RPJPPPIXECNNFW-UHFFFAOYSA-N
- SMILES: N1C2=C(C(OC)=C([N+]([O-])=O)C=C2Br)CC1
じっけんとくせい
- 密度みつど: 1.639±0.06 g/cm3(Predicted)
- Boiling Point: 407.2±45.0 °C(Predicted)
- 酸度系数(pKa): -1.38±0.20(Predicted)
7-Bromo-4-methoxy-5-nitroindoline Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B711190-2mg |
7-Bromo-4-methoxy-5-nitroindoline |
1427503-13-6 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B711190-10mg |
7-Bromo-4-methoxy-5-nitroindoline |
1427503-13-6 | 10mg |
$ 80.00 | 2022-06-06 | ||
| TRC | B711190-1mg |
7-Bromo-4-methoxy-5-nitroindoline |
1427503-13-6 | 1mg |
$ 50.00 | 2022-06-06 |
7-Bromo-4-methoxy-5-nitroindoline 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
7-Bromo-4-methoxy-5-nitroindolineに関する追加情報
7-Bromo-4-methoxy-5-nitroindoline: A Comprehensive Overview
7-Bromo-4-methoxy-5-nitroindoline is a highly specialized organic compound with the CAS number 1427503-13-6. This compound belongs to the class of indolines, which are heterocyclic aromatic compounds with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of bromine, methoxy, and nitro groups in its structure imparts unique chemical properties, making it a subject of interest in various research and industrial applications.
The indoline framework serves as the core structure of this compound, with the bromine atom located at the 7-position, the methoxy group at the 4-position, and the nitro group at the 5-position. These substituents significantly influence the electronic and steric properties of the molecule. The bromine atom introduces electron-withdrawing effects, while the methoxy group provides electron-donating characteristics through resonance. The nitro group, being a strong electron-withdrawing group, enhances the overall electrophilic nature of the molecule. This combination of substituents makes 7-Bromo-4-methoxy-5-nitroindoline a versatile compound with potential applications in drug design, material science, and chemical synthesis.
Recent studies have highlighted the role of 7-Bromo-4-methoxy-5-nitroindoline in medicinal chemistry. Researchers have explored its potential as a lead compound for designing novel anti-cancer agents. The compound's ability to modulate key cellular pathways, such as those involved in cell proliferation and apoptosis, has been extensively investigated. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
In addition to its medicinal applications, 7-Bromo-4-methoxy-5-nitroindoline has found relevance in material science. Its unique electronic properties make it a candidate for use in organic electronics. Recent advancements in this field have shown that derivatives of this compound can be employed as semiconducting materials in organic field-effect transistors (OFETs). The compound's ability to form stable charge transport layers has been validated through experiments reported in *Advanced Materials*.
The synthesis of 7-Bromo-4-methoxy-5-nitroindoline involves a multi-step process that typically begins with the preparation of indoline derivatives followed by functionalization with bromine, methoxy, and nitro groups. Researchers have optimized these synthetic routes to enhance yield and purity. A notable approach involves the use of palladium-catalyzed coupling reactions to introduce substituents at specific positions on the indoline ring. This method has been detailed in *Organic Process Research & Development*, where authors demonstrated scalable synthesis techniques suitable for industrial production.
From an analytical standpoint, 7-Bromo-4-methoxy-5-nitroindoline has been characterized using advanced spectroscopic techniques such as UV-vis spectroscopy, NMR spectroscopy, and mass spectrometry. These analyses have provided insights into its electronic structure and stability under various conditions. For example, UV-vis studies have revealed strong absorption bands corresponding to π→π* transitions within the visible spectrum, indicating potential applications in photovoltaic devices.
The environmental impact and safety profile of 7-Bromo-4-methoxy-5-nitroindoline are also areas of active research. Studies conducted under controlled laboratory conditions have assessed its biodegradability and toxicity levels. Results from these studies suggest that while the compound exhibits moderate toxicity towards aquatic organisms, its environmental footprint can be minimized through proper waste management practices.
In conclusion, 7-Bromo-4-methoxy-5-nitroindoline (CAS No: 1427503-13-6) is a multifaceted compound with promising applications across diverse fields. Its unique chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to play a significant role in advancing modern science and technology.
1427503-13-6 (7-Bromo-4-methoxy-5-nitroindoline) Related Products
- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)
- 886911-55-3(3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)
- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)
- 1426928-20-2(56QS71Swuj)
- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)
- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)
- 2228818-43-5(2-(propan-2-yloxy)-6-(pyrrolidin-3-yloxy)pyridine)
- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)
- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)
- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)




